

Application Notes and Protocols: PI3K-IN-46 in Prostate Cancer Research

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Compound of Interest

Compound Name: PI3K-IN-46

Cat. No.: B12391706

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Introduction

The Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancers, including prostate cancer.[1][2][3] Its activation is associated with tumor progression, metastasis, and resistance to therapy.[4][5] In prostate cancer, the PI3K pathway is often activated through the loss of the tumor suppressor PTEN, which is a negative regulator of PI3K signaling. Furthermore, there is significant crosstalk between the PI3K pathway and the androgen receptor (AR) signaling pathway, a key driver of prostate cancer growth. This interplay can lead to resistance to androgen deprivation therapy (ADT), a standard treatment for advanced prostate cancer.

PI3K inhibitors represent a promising therapeutic strategy to counteract the effects of aberrant PI3K pathway activation. **PI3K-IN-46** is a potent and selective inhibitor of the PI3K pathway, designed for preclinical research in oncology. These application notes provide an overview of the potential applications of **PI3K-IN-46** in prostate cancer research, along with detailed protocols for its characterization.

Data Presentation

The following tables present illustrative data on the in vitro and in vivo efficacy of **PI3K-IN-46** in preclinical models of prostate cancer. This data is representative of the expected performance of a selective PI3K inhibitor.

Table 1: In Vitro Cytotoxicity of **PI3K-IN-46** in Human Prostate Cancer Cell Lines

Cell Line	PTEN Status	IC50 (nM)
LNCaP	Wild-Type	750
PC-3	Null	50
DU145	Wild-Type	600
VCaP	Wild-Type	850
22Rv1	Wild-Type	700

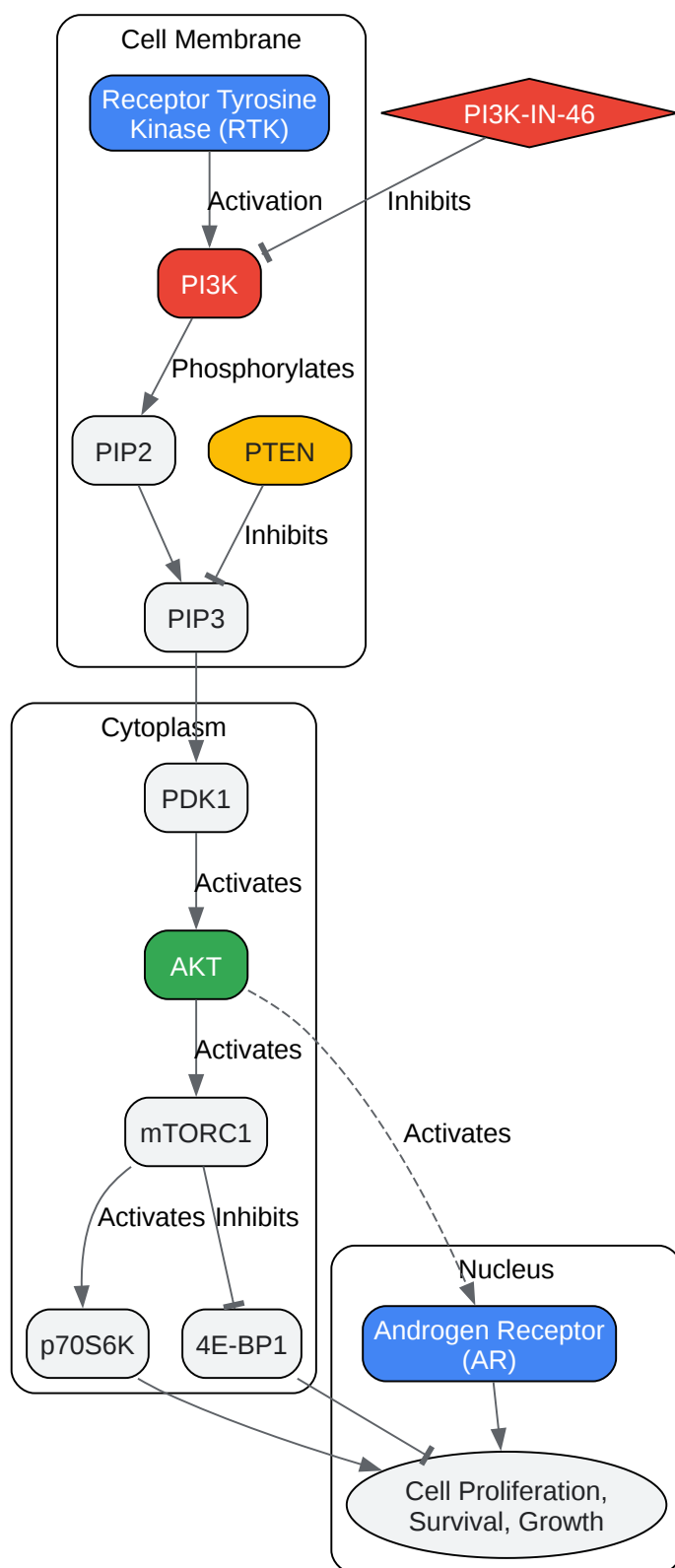
IC50 values were determined after 72 hours of continuous exposure to **PI3K-IN-46** using a standard cell viability assay.

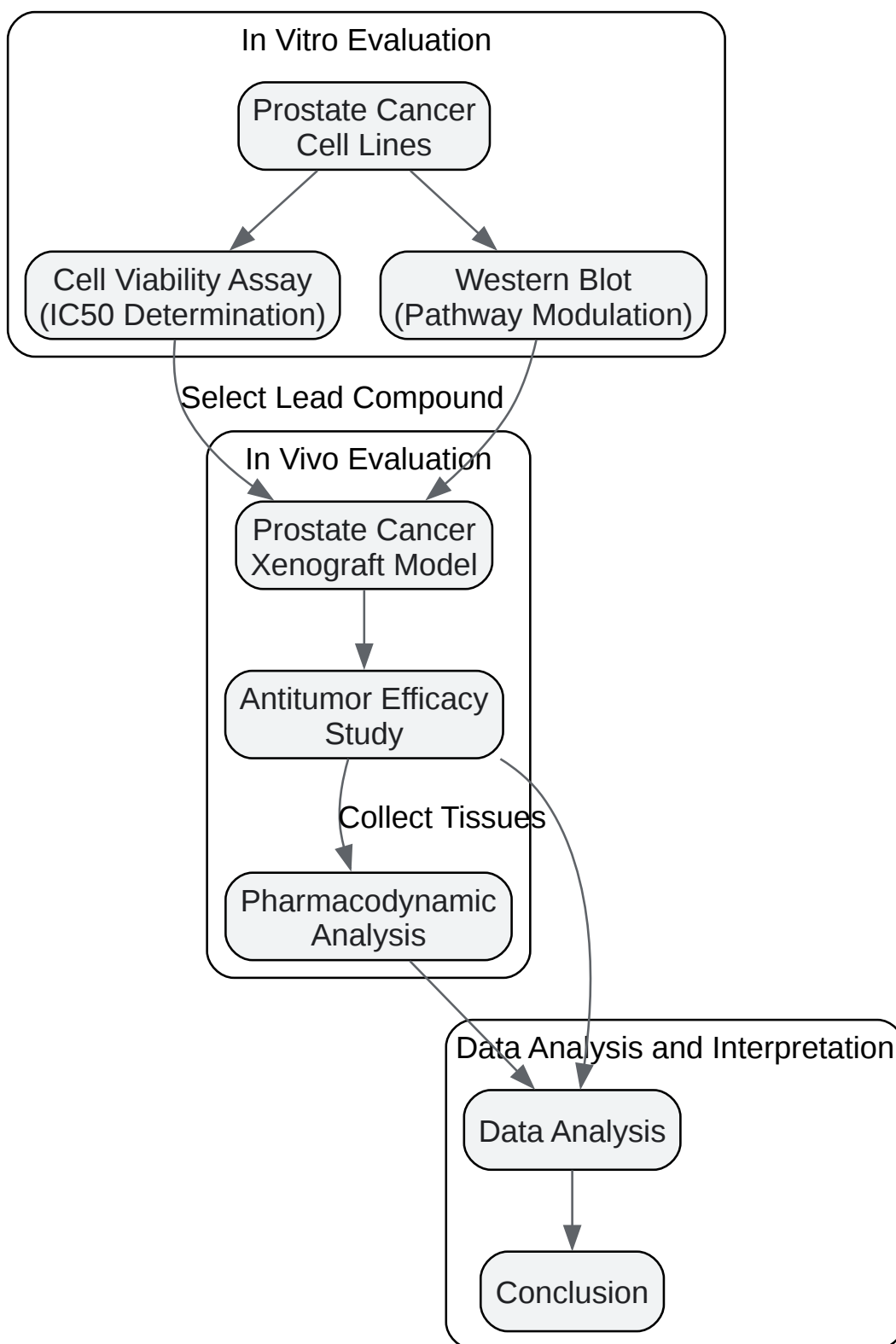
Table 2: In Vivo Antitumor Efficacy of **PI3K-IN-46** in a PC-3 Xenograft Model

Treatment Group	Dose (mg/kg, p.o., daily)	Tumor Growth Inhibition (%)
Vehicle Control	-	0
PI3K-IN-46	25	45
PI3K-IN-46	50	78

Tumor growth inhibition was measured at the end of a 21-day study in immunocompromised mice bearing established PC-3 xenografts.

Signaling Pathways and Experimental Workflow





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